molecular formula C12H13N3O2 B2382910 Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate CAS No. 1807940-68-6

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate

Cat. No. B2382910
M. Wt: 231.255
InChI Key: JCSJXUGFAGHFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate, also known as MADP, is a chemical compound with potential applications in research and development. It is a member of the azido ester family and has been studied extensively for its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form 2,4-dimethylphenylacetyl chloride. This intermediate is then reacted with sodium azide to form the corresponding azide. The final step involves the reaction of the azide with methyl acrylate to form the desired product.

Starting Materials
2,4-dimethylphenylacetic acid, Thionyl chloride, Sodium azide, Methyl acrylate

Reaction
Step 1: 2,4-dimethylphenylacetic acid is reacted with thionyl chloride to form 2,4-dimethylphenylacetyl chloride., Step 2: 2,4-dimethylphenylacetyl chloride is reacted with sodium azide to form the corresponding azide., Step 3: The azide intermediate is then reacted with methyl acrylate to form Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate.

Scientific Research Applications

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has a wide range of potential scientific research applications, including as a labeling reagent for proteins, as a photoaffinity probe for identifying protein-protein interactions, and as a crosslinking agent for studying protein structure and function. Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has also been used in the synthesis of new materials, such as polymers and dendrimers, with potential applications in drug delivery and tissue engineering.

Mechanism Of Action

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is a highly reactive compound that can undergo a variety of chemical reactions, including azide-alkyne cycloaddition, which is a valuable tool for bioconjugation and labeling. Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate can also undergo photochemical reactions, such as photoinduced electron transfer, which can be used to study protein-protein interactions and other biological processes.

Biochemical And Physiological Effects

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has been shown to be non-toxic and non-cytotoxic at low concentrations, making it a safe and useful tool for studying biological systems. However, at higher concentrations, Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate can react with cellular components, such as proteins and DNA, leading to potential cytotoxicity. Therefore, caution should be taken when using Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate in experiments.

Advantages And Limitations For Lab Experiments

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has several advantages for use in lab experiments, including its high reactivity, stability, and ease of synthesis. However, Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate also has some limitations, such as its potential cytotoxicity at high concentrations and its sensitivity to light and heat, which can cause decomposition.

Future Directions

There are several future directions for research on Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate, including the development of new methods for bioconjugation and labeling, the synthesis of new materials with improved properties, and the study of Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate's interactions with biological systems at the molecular level. Additionally, Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate could be used in the development of new therapies for diseases such as cancer and Alzheimer's, where targeted drug delivery is critical.
Conclusion
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is a valuable tool for scientific research with a wide range of potential applications. Its unique properties make it a useful tool for studying biological systems and developing new materials and therapies. However, caution should be taken when using Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate in experiments, and further research is needed to fully understand its mechanisms of action and potential applications.

properties

IUPAC Name

methyl (Z)-2-azido-3-(2,4-dimethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-4-5-10(9(2)6-8)7-11(14-15-13)12(16)17-3/h4-7H,1-3H3/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSJXUGFAGHFME-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C(C(=O)OC)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C(/C(=O)OC)\N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate

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